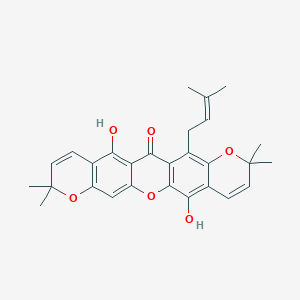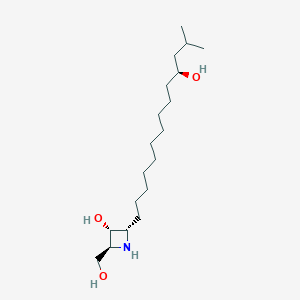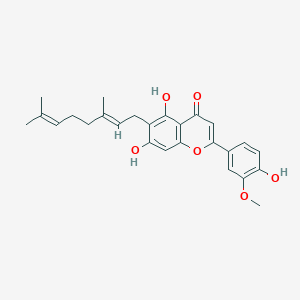
カンナビフラビンA
概要
説明
Cannflavin A is a prenylated flavonoid found in the Cannabis sativa plant. It is one of the three known cannflavins, the others being Cannflavin B and Cannflavin C. These compounds are distinct from cannabinoids like tetrahydrocannabinol and cannabidiol, as they belong to the flavonoid class of secondary metabolites. Cannflavin A was first identified in the 1980s and has since been studied for its potential therapeutic properties, particularly its anti-inflammatory effects .
科学的研究の応用
Cannflavin A has been extensively studied for its potential therapeutic applications. It has shown promise in various fields, including:
Anti-inflammatory: Cannflavin A inhibits the production of prostaglandin E2, a lipid compound involved in inflammation. .
Anti-cancer: Research has indicated that Cannflavin A may have anti-cancer properties, particularly in bladder cancer.
Antiparasitic: Preliminary studies have indicated that Cannflavin A may have antiparasitic properties, although more research is needed to confirm this.
作用機序
Target of Action:
Cannflavin A interacts with specific receptors in the body. Although it’s not a classical cannabinoid receptor, it modulates the endocannabinoid system (ECS). The ECS comprises two primary receptors: CB1 and CB2. Cannflavin A may bind to these receptors or other non-cannabinoid receptors, influencing various cellular processes .
Mode of Action:
Cannflavin A exerts its effects by inducing or inhibiting signaling cascades. It has been shown to have antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells. By interacting with its targets, it can alter cellular behavior and promote cell death or inhibit cancer progression .
Biochemical Pathways:
The affected pathways include cell proliferation, migration, invasion, angiogenesis, autophagy, and apoptosis. Cannflavin A’s modulation of these pathways contributes to its anti-cancer properties. For example, it reduces the proliferation of bladder transitional cell carcinoma lines and inhibits Aβ1-42 aggregation .
Result of Action:
At the molecular level, Cannflavin A activates apoptosis (cell death) via caspase-3 cleavage. It also influences neuroprotective pathways. In cancer cells, it disrupts processes necessary for tumor growth and metastasis .
Action Environment:
Environmental factors, such as pH, temperature, and oxidative stress, can affect Cannflavin A’s stability and efficacy. These factors may impact its therapeutic potential and need to be considered during drug development .
生化学分析
Biochemical Properties
Cannflavin A plays a crucial role in biochemical reactions, particularly in the inhibition of prostaglandin E2 production. This inhibition is achieved through the interaction of Cannflavin A with specific enzymes such as microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase . These interactions are essential for its anti-inflammatory effects. Additionally, Cannflavin A has been shown to interact with various proteins and biomolecules, including caspase 3, which is involved in the apoptotic pathway .
Cellular Effects
Cannflavin A exerts significant effects on various cell types and cellular processes. In cancer cells, particularly bladder cancer cell lines, Cannflavin A has been shown to reduce cell viability in a concentration-dependent manner . It also activates apoptosis via caspase 3 cleavage and reduces cell invasion by 50% . Furthermore, Cannflavin A influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer and anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of Cannflavin A involves its binding interactions with biomolecules and enzyme inhibition. Cannflavin A has been identified as a potent inhibitor of transforming growth factor-beta-activated kinase 1 (TAK1), a crucial therapeutic target in inflammation-related diseases . Through molecular docking and dynamics simulation, it has been demonstrated that Cannflavin A exhibits superior binding affinity and stability at the ATP binding site of TAK1 compared to known inhibitors . This inhibition modulates inflammatory signaling pathways, contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cannflavin A have been observed to change over time. Studies have shown that prolonged exposure to Cannflavin A can lead to the desensitization of the vanilloid receptor, which is involved in the perception of pain, heat, and inflammation . Additionally, Cannflavin A has been shown to maintain its stability and effectiveness over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Cannflavin A vary with different dosages in animal models. In studies involving bladder cancer cell lines, Cannflavin A exhibited cytotoxic effects in a concentration-dependent manner . Higher doses of Cannflavin A have been associated with increased apoptosis and reduced cell viability . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects at high doses.
Metabolic Pathways
Cannflavin A is involved in several metabolic pathways, including the inhibition of prostaglandin E2 and leukotriene production . These pathways are crucial for its anti-inflammatory properties. The biosynthesis of Cannflavin A involves the prenylation of chrysoeriol, a process that enhances its cellular retention and access to various cell targets .
Transport and Distribution
Cannflavin A is transported and distributed within cells and tissues through specific transporters and binding proteins. Its unique chemical structure, which includes a vanillyl group, allows it to interact with the vanilloid receptor, influencing its localization and accumulation within cells . This interaction is essential for its analgesic and anti-inflammatory effects.
Subcellular Localization
The subcellular localization of Cannflavin A is influenced by its targeting signals and post-translational modifications. It has been observed to localize in various cellular compartments, including the endoplasmic reticulum and mitochondria . These localizations are crucial for its activity and function, as they allow Cannflavin A to interact with specific biomolecules and exert its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
Cannflavin A can be synthesized through the prenylation of chrysoeriol, a flavonoid precursor. The process involves the use of specific enzymes that facilitate the addition of a prenyl group to the chrysoeriol molecule. This biosynthetic pathway is unique to the Cannabis sativa plant .
Industrial Production Methods
Industrial production of Cannflavin A typically involves the extraction from hemp (Cannabis sativa) using solvents like ethanol. The extracted material is then purified to isolate Cannflavin A. Recent advancements have enabled gram-scale preparation of Cannflavin A, making it more accessible for research and potential therapeutic use .
化学反応の分析
Types of Reactions
Cannflavin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Cannflavin A include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from the reactions involving Cannflavin A depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of Cannflavin A with altered biological activity .
類似化合物との比較
Cannflavin A is unique among flavonoids due to its specific prenylation, which enhances its biological activity. Similar compounds include:
Cannflavin B: Another prenylated flavonoid found in Cannabis sativa, with similar anti-inflammatory properties.
Cannflavin C: Identified later than Cannflavin A and B, it also exhibits anti-inflammatory effects.
Cannflavin A stands out due to its potent inhibition of prostaglandin E2 production and its potential therapeutic applications in various fields.
特性
IUPAC Name |
6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGFICMOCSIQMV-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336952 | |
| Record name | Cannaflavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76735-57-4 | |
| Record name | Cannflavin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannaflavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNFLAVIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8SR738HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cannflavin A exert its anti-inflammatory effects?
A: Cannflavin A demonstrates anti-inflammatory effects through multiple pathways. Research suggests that it inhibits the production of pro-inflammatory mediators like chemokine (C-X-C motif) ligand 10 (CXCL10), interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNFα) in human macrophages by targeting Toll-like receptor 4 (TLR4) signaling. [] Additionally, studies show that cannflavin A can inhibit kynurenine-3-monooxygenase (KMO), an enzyme involved in the neurotoxic kynurenine pathway, potentially offering therapeutic benefits in neuroinflammatory and neurodegenerative diseases. []
Q2: What is the role of cannflavin A in modulating the TrkB signaling pathway?
A: Research indicates that cannflavin A can interfere with the tropomyosin receptor kinase B (TrkB) signaling pathway. Studies using mouse primary cortical neurons show that cannflavin A can prevent the accumulation of activity-regulated cytoskeleton-associated protein (Arc) upon TrkB stimulation by brain-derived neurotrophic factor (BDNF). [] This interference with TrkB signaling suggests a potential role for cannflavin A in influencing neuronal growth and survival.
Q3: What is the molecular formula and weight of cannflavin A?
A: Cannflavin A has the molecular formula C25H26O6 and a molecular weight of 422.47 g/mol. [, ]
Q4: What spectroscopic data is available for cannflavin A?
A: Comprehensive 1H- and 13C-NMR assignments for cannflavin A have been determined using various NMR techniques, including 1H-NMR, 13C-NMR, 1H-1H-COSY, HMQC, and HMBC. These analyses provide detailed structural information about the molecule. []
Q5: Are there specific formulation strategies to enhance cannflavin A's stability or bioavailability?
A5: While research on specific formulation strategies for cannflavin A is limited, encapsulation techniques or the use of specific carriers could potentially enhance its stability, solubility, and bioavailability.
Q6: What is the potential of cannflavin A as an anti-inflammatory agent?
A: Cannflavin A exhibits potent anti-inflammatory activity in various cell models, particularly by inhibiting the production of pro-inflammatory mediators like prostaglandin E2. [, ] This property makes it a promising candidate for developing novel anti-inflammatory therapies.
Q7: Are there other potential therapeutic applications for cannflavin A?
A: In addition to its anti-inflammatory and potential anticancer properties, cannflavin A has shown neuroprotective effects against amyloid beta-mediated neurotoxicity in PC12 cells. [] This finding suggests potential applications for neurodegenerative diseases.
Q8: Have computational methods been used to study cannflavin A?
A: Yes, molecular docking studies have been employed to investigate the interaction of cannflavin A with its potential targets, such as kynurenine-3-monooxygenase. [] These studies provide insights into the binding modes and molecular interactions that contribute to its biological activity.
Q9: What analytical methods are used to identify and quantify cannflavin A?
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), are commonly used for the analysis of cannflavin A in Cannabis sativa extracts. [, , ] Gas chromatography (GC) coupled with MS is employed for analyzing volatile compounds in Cannabis sativa. []
Q10: What are the challenges in studying and developing cannflavin A for therapeutic use?
A: One challenge is the relatively low abundance of cannflavin A in Cannabis sativa plants. [] Developing efficient extraction and purification methods is crucial for obtaining sufficient quantities for research and potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



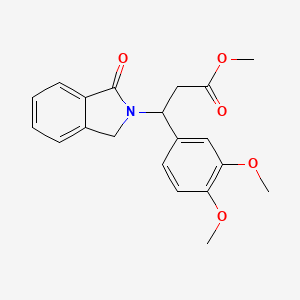
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)

![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)


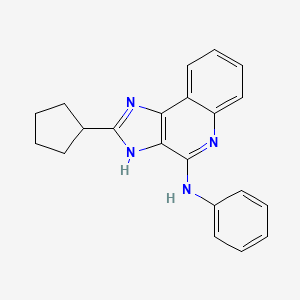


![(2E,6E,10E)-N-[2-[1-(3-aminopropyl)-3-methylimidazol-1-ium-4-yl]ethyl]-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamide](/img/structure/B1251945.png)

